![molecular formula C22H18N2O4 B2769297 Phenyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate CAS No. 921918-86-7](/img/structure/B2769297.png)
Phenyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is a useful research compound. Its molecular formula is C22H18N2O4 and its molecular weight is 374.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Phenyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate, with the CAS number 921918-86-7, is a complex organic compound notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H18N2O4 with a molecular weight of 374.4 g/mol. The structure features a dibenzo[b,f][1,4]oxazepine core, which is significant for its biological interactions.
Property | Value |
---|---|
CAS Number | 921918-86-7 |
Molecular Formula | C22H18N2O4 |
Molecular Weight | 374.4 g/mol |
Density | N/A |
Melting Point | N/A |
Boiling Point | N/A |
Research indicates that compounds related to phenyl carbamates exhibit significant biological activities, particularly in the inhibition of matrix metalloproteinases (MMPs). MMPs are enzymes involved in the degradation of extracellular matrix components and play crucial roles in various physiological and pathological processes, including cancer metastasis and tissue remodeling.
Key Findings:
- Selective Inhibition: Studies have shown that derivatives of phenyl carbamate selectively inhibit MMP-2 while sparing other MMPs like MMP-9 and MMP-14. This selectivity is crucial for therapeutic applications where targeting specific MMPs can mitigate side effects associated with broader inhibition profiles .
- Pharmacokinetics: Certain derivatives demonstrate favorable pharmacokinetic properties, such as the ability to cross the blood-brain barrier (BBB), making them potential candidates for treating neurological disorders .
Therapeutic Applications
This compound has been evaluated for various therapeutic applications:
- Cancer Therapy: Due to its ability to inhibit MMPs involved in tumor invasion and metastasis, this compound may serve as a therapeutic agent in cancer treatment.
- Neurological Disorders: The capacity of certain derivatives to penetrate the BBB opens avenues for treating conditions like brain metastasis and other central nervous system diseases .
Study on MMP Inhibition
A study published in PMC3880597 evaluated the effects of O-phenyl carbamate derivatives on MMP activity. The results indicated that these compounds exhibited nanomolar inhibition constants for MMP-2 while demonstrating significantly lower activity against other MMPs. This suggests a potential for developing selective inhibitors that can be used therapeutically without affecting other critical pathways .
Pharmacokinetic Evaluation
Another investigation focused on the pharmacokinetic properties of phenyl carbamate derivatives showed that after administration in animal models, certain compounds maintained effective concentrations in plasma while demonstrating stability over time. This stability is essential for ensuring sustained therapeutic effects in vivo .
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have identified derivatives of dibenzo[b,f][1,4]oxazepin compounds as potential anticancer agents. For instance, certain derivatives have shown the ability to inhibit angiogenesis and endothelial cell proliferation, suggesting their utility in cancer therapeutics . The compound's structure allows it to interact with various biological targets involved in tumor growth and metastasis.
Neuropharmacology
Phenyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate has been evaluated for its effects on the central nervous system. Its derivatives have demonstrated selective antagonism at muscarinic receptors, which are implicated in numerous neurological disorders . This selectivity indicates potential for developing treatments for conditions such as Alzheimer's disease and other cognitive impairments.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for the modification of its structure to enhance biological activity or to create novel derivatives with improved properties. For example:
Synthesis Method | Description |
---|---|
Multi-step synthesis | Involves several chemical reactions to construct the dibenzo[b,f][1,4]oxazepin framework. |
Catalytic methods | Recent advancements in catalysis have improved yield and selectivity during synthesis processes. |
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research into its use in composite materials is ongoing.
Case Studies
Several case studies highlight the compound's applications:
Case Study 1: Anticancer Efficacy
A study demonstrated that derivatives of dibenzo[b,f][1,4]oxazepin exhibited significant inhibition of tumor growth in vivo when tested against specific cancer cell lines. The mechanism involved disruption of angiogenic pathways through targeted action on endothelial cells .
Case Study 2: Neuroprotective Effects
In vitro studies indicated that certain derivatives selectively inhibited M2 muscarinic receptors without affecting M3 receptors, suggesting their potential use in treating neurodegenerative diseases with minimal side effects .
Propiedades
IUPAC Name |
phenyl N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-14-8-10-20-18(12-14)24(2)21(25)17-13-15(9-11-19(17)28-20)23-22(26)27-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNIUDCXARKCID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)OC4=CC=CC=C4)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.